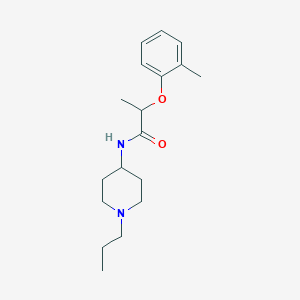![molecular formula C16H17ClN2OS B4739912 N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4739912.png)
N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea, also known as S-metolachlor, is a widely used herbicide in agriculture. It is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and cotton. The chemical structure of S-metolachlor is shown below:
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear involves inhibition of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear disrupts the normal growth and development of weeds, ultimately leading to their death.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. In plants, N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear has been shown to cause a variety of physiological effects, including inhibition of photosynthesis and disruption of cell membrane function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear in lab experiments is its high potency and specificity for ALS inhibition. This makes it a useful tool for studying the biosynthesis of branched-chain amino acids and their role in plant growth and development. However, one limitation is that N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear is not suitable for use in experiments involving non-plant systems, as it does not inhibit the mammalian form of ALS.
Future Directions
There are several potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear. One area of interest is the development of new herbicides based on the structure of N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear, with improved efficacy and selectivity. Another area of interest is the use of N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear as a tool in chemical biology, for example in the identification of new targets for drug discovery. Finally, there is potential for further research into the environmental impact of N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear, particularly with regard to its persistence in soil and potential for groundwater contamination.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weed species, including those that are resistant to other herbicides. In addition to its use in agriculture, N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urear has also been studied for its potential as a tool in chemical biology and drug discovery.
properties
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-21-15-7-3-6-14(11-15)19-16(20)18-9-8-12-4-2-5-13(17)10-12/h2-7,10-11H,8-9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGXOFRSHSNCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B4739834.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739842.png)
![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)
![2-hexyl-1,2,4,9-tetrahydropyrrolo[3,4-b][1,5]benzodiazepine-3,10-dione](/img/structure/B4739862.png)
![2,5-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4739863.png)

![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![ethyl 3-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4739908.png)
![N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4739911.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4739914.png)
